4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride
Description
4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine hydrochloride is a phosphorylated piperidine derivative characterized by a di-isopropoxyphosphoryl ethyl group attached to the piperidine ring. Its molecular formula is C₁₄H₂₉ClNO₄P, with a molecular weight of 365.81 g/mol. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., 4-(diphenylmethoxy)piperidine hydrochloride and 3-(4-chloro-2-isopropylphenoxy)piperidine hydrochloride ) offer insights into its behavior.
Properties
IUPAC Name |
4-[2-di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO3P.ClH/c1-11(2)16-18(15,17-12(3)4)10-7-13-5-8-14-9-6-13;/h11-14H,5-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMQODFLHLXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCC1CCNCC1)OC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with a phosphorylethylating agent under controlled conditions. The di(propan-2-yloxy) groups are introduced through subsequent reactions involving isopropanol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to dephosphorylated products.
Scientific Research Applications
4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The phosphorylethyl group can participate in phosphorylation reactions, influencing various biochemical pathways. The piperidine ring may interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Key Observations:
Phosphoryl vs. However, its water solubility remains low due to the hydrophobic isopropyl chains . In contrast, oxadiazol-containing analogs (e.g., ) exhibit higher solubility due to hydrogen-bonding capacity.
Stability: Phosphoesters in the target compound may exhibit hydrolytic instability under acidic or basic conditions, similar to phosphorylated drugs like cyclophosphamide . This contrasts with more stable aryl ethers (e.g., ) or chlorophenoxy derivatives (e.g., ).
Pharmacological Implications :
- Piperidine derivatives with bulky substituents (e.g., diphenylmethoxy in ) often show enhanced blood-brain barrier penetration, making them candidates for CNS-targeting drugs . The phosphoryl group in the target compound may limit this due to increased polarity.
- Chlorinated analogs (e.g., ) are frequently associated with antimicrobial or antiparasitic activity , whereas oxadiazol derivatives (e.g., ) are explored for anti-inflammatory applications .
Biological Activity
4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperidine, a well-known heterocyclic organic compound, which has been associated with various therapeutic effects, including anticancer properties.
The biological activity of this compound primarily revolves around its interaction with cellular signaling pathways. Similar compounds have been shown to influence pathways such as:
- NF-κB Pathway : Involved in cell survival and proliferation, often activated in cancer cells.
- PI3K/Akt Pathway : Plays a critical role in cell growth and survival.
- JNK/p38 MAPK Pathway : Associated with stress responses and apoptosis.
These pathways are crucial for the regulation of apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.
Anticancer Properties
Research indicates that piperidine derivatives exhibit significant anticancer activities. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms such as:
- Mitochondrial Membrane Disruption : Leading to the release of pro-apoptotic factors like cytochrome c.
- Caspase Activation : Initiating the apoptotic cascade through caspase-9 and caspase-3 activation.
Table 1: Summary of Anticancer Studies Involving Piperidine Derivatives
| Study Reference | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Twiddy et al. (2004) | Breast Cancer | Mitochondrial apoptosis | Induced cytochrome c release |
| Si et al. (2018) | Ovarian Cancer | Caspase activation | Dose-dependent apoptosis |
| Jeong et al. (2020) | Glioma | Cell cycle arrest via CDK inhibition | Reduced expression of G1/S transition markers |
These studies highlight the potential of piperidine derivatives, including this compound, as effective agents in cancer therapy.
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile is essential. Preliminary data suggest that piperidine derivatives can exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety margins.
Future Directions
Future research should focus on:
- In Vivo Studies : To evaluate the efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the specific molecular interactions and pathways involved.
- Clinical Trials : To assess therapeutic potential in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
